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Selective competitive α1-adrenoceptor antagonist (pA2 = 6.57, noradrenaline). Reversible non-competitive nicotine receptor antagonist (IC50 = 72.3 μM). Competitively blocks the inhibitory effect of clonidine. Shows antihypertensive effects in vivo. Orally active.
Ajmalicine is an terpenoid indole alkaloid that has been found in R. serpentina. It is an α1-adrenergic receptor antagonist, reducing the phenylephrine-induced pressor response in pithed rats when administered at doses ranging from 1 to 4 mg/kg. It also binds to α2A-, α2B-, α2C-, and α2D-adrenergic receptors (Kis = 8.2, 14.5, 5, and 289 nM, respectively). Ajmalicine, in combination with almitrine, improves hemodynamic and metabolic parameters following transient cerebral ischemia in dogs.
Ajmalicine is a monoterpenoid indole alkaloid with formula C21H24N2O3, isolated from several Rauvolfia and Catharanth...
Other Compounds (1)